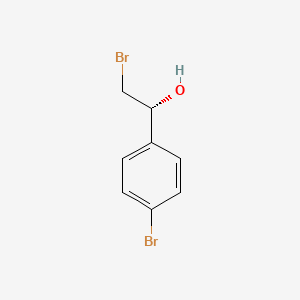

(R)-2-Bromo-1-(4-bromophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A synthetic method of a similar compound, R-1-(4-bromophenyl) ethanol, involves taking 1-(4-bromophenyl) ethanol as a raw material, lipase as a biological separation catalyst, and acidic resin as a racemic catalyst . The method involves dynamic kinetic resolution on chlorophenol ester as an acyl donor to obtain R-1-(4-bromophenyl) ethanol ester and hydrolyzing with LiOH to obtain the R-1-(4-bromophenyl) ethanol .Wissenschaftliche Forschungsanwendungen

Photochemical and Photophysical Properties in Phthalocyanines : A study demonstrated the synthesis of phthalocyanine derivatives modified with (R)-1-(4-bromophenyl)ethanol. These compounds exhibited distinct photochemical and biological properties, indicating the potential for applications in photodynamic therapy and fluorescence imaging (Ramos et al., 2015).

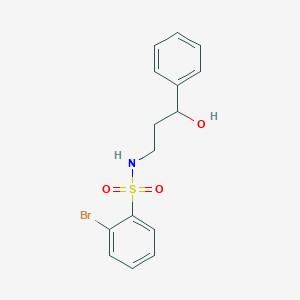

Synthesis of β-adrenergic Blockers : Research indicated the use of (R)-2-Bromo-1-(4-nitrophenyl)ethanol as a precursor for the synthesis of important β-adrenergic receptor blocking drugs, highlighting its importance in pharmaceutical synthesis (Kapoor et al., 2005).

Lipase-Mediated Enantioselective Reactions : A study utilized (R)-2-Bromo-1-(4-nitrophenyl)ethanol in lipase-catalyzed enantioselective reactions, emphasizing its role in the synthesis of enantioenriched intermediates for drug development (Conde et al., 1998).

Development of Nanohybrid Biocatalysts : Research explored the use of (R)-2-Bromo-1-(4-bromophenyl)ethanol in developing nanohybrid materials for kinetic resolution of secondary alcohols, demonstrating its application in the synthesis of chiral drugs and bioactive substances (Galvão et al., 2018).

Chemoenzymatic Synthesis Applications : The compound has been used in studies related to the chemoenzymatic synthesis of various compounds, including its use in biocatalytic processes for the preparation of pharmaceutical intermediates (Chen et al., 2019).

Role in Asymmetric Biaryl Suzuki Reactions : It served as a chiral auxiliary in highly diastereoselective biaryl Suzuki coupling reactions, which are crucial in organic synthesis and the production of certain pharmaceutical compounds (Broutin & Colobert, 2003).

Safety And Hazards

Zukünftige Richtungen

A study found that a phthalocyanine derivative containing a ®-1-(4-bromophenyl)ethoxy moiety showed a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions . This suggests potential future directions for research into compounds containing ®-1-(4-bromophenyl)ethanol.

Eigenschaften

IUPAC Name |

(1R)-2-bromo-1-(4-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCCHBFOKYCUST-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CBr)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Bromo-1-(4-bromophenyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2934164.png)

![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)

![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934170.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide](/img/structure/B2934174.png)

![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)